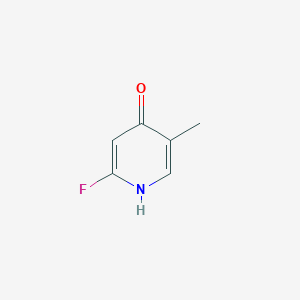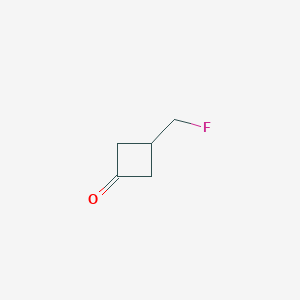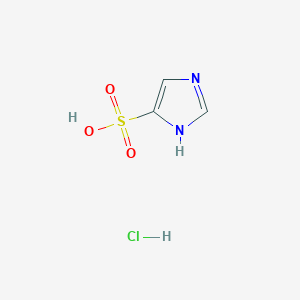
3-(2-Fluorophenyl)-3-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Fluorophenyl)-3-methylazetidin-2-one” is a complex organic molecule. Based on its name, it likely contains a fluorophenyl group and a methylazetidinone group .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluorophenyl)-3-methylazetidin-2-one” were not found, similar compounds are often synthesized through multi-step processes involving substitution reactions .Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-3-methylazetidin-2-one” would likely be determined using techniques such as NMR and IR spectroscopy .Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
Several studies have been conducted on the synthesis of pharmaceuticals using compounds structurally related to "3-(2-Fluorophenyl)-3-methylazetidin-2-one". For instance, research into the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride with lithiated chiral oxazolidin-2-one has contributed to the enantiodivergent synthesis of paroxetine enantiomers, demonstrating the compound's utility in creating antidepressant medications (Chaubey & Ghosh, 2012).
Chemical and Biological Characterizations
The aminolysis of ezetimibe and structurally related compounds has been studied to understand their spectrophotometric behaviors under various conditions, contributing to the knowledge of chemical reaction mechanisms involving azetidinone carbonyl groups (Baťová, Imramovský, & Hanusek, 2015). Additionally, the synthesis and characterization of new chemical entities, such as neurokinin-1 receptor antagonists, reveal the potential of related compounds in treating conditions like emesis and depression, highlighting their pharmacological importance (Harrison et al., 2001).
Antimicrobial Activities
Research on novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group shows significant potency against both Gram-positive and Gram-negative bacteria, providing insights into the design of potent antibacterial agents (Kuramoto et al., 2003).
Pharmacokinetic Studies
Investigations into the pharmacokinetics of designer stimulants like 3-fluorophenmetrazine (3-FPM) offer valuable information on the absorption, distribution, metabolism, and excretion of these compounds, aiding in the interpretation of forensic and clinical cases (Grumann et al., 2019).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(6-12-9(10)13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOHOMICLZADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-3-methylazetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)



![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
